molecular formula C8H7N3O5 B1618123 N-Methyl-3,5-dinitrobenzamide CAS No. 2782-43-6

N-Methyl-3,5-dinitrobenzamide

Cat. No.: B1618123
CAS No.: 2782-43-6
M. Wt: 225.16 g/mol
InChI Key: JFZRLYPCHVXTRQ-UHFFFAOYSA-N
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Description

N-Methyl-3,5-dinitrobenzamide (C₈H₇N₃O₅) is a nitroaromatic benzamide derivative characterized by a benzene ring substituted with two nitro groups at the 3- and 5-positions and an N-methylamide group at the 1-position. Its crystal structure, determined via single-crystal X-ray diffraction, reveals an asymmetric unit containing two independent molecules. The amide plane forms dihedral angles of 29.82° and 31.17° with the benzene ring, influencing its intermolecular interactions. The crystal packing is stabilized by N–H⋯O hydrogen bonds, forming one-dimensional chains along the b-axis .

Synthesis: The compound is synthesized via condensation of 3,5-dinitrobenzoic acid with N-methylamine derivatives, catalyzed by ZrOCl₂·8H₂O. The reaction is monitored by TLC, and the product is purified via NaHCO₃ wash and solvent evaporation .

Properties

CAS No.

2782-43-6

Molecular Formula

C8H7N3O5

Molecular Weight

225.16 g/mol

IUPAC Name

N-methyl-3,5-dinitrobenzamide

InChI

InChI=1S/C8H7N3O5/c1-9-8(12)5-2-6(10(13)14)4-7(3-5)11(15)16/h2-4H,1H3,(H,9,12)

InChI Key

JFZRLYPCHVXTRQ-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Other CAS No.

2782-43-6

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

N-Methyl-3,5-dinitrobenzamide has been explored for its potential therapeutic properties:

  • Antimicrobial Activity : Research indicates that derivatives of 3,5-dinitrobenzoic acid exhibit antifungal activity against strains such as Candida albicans. Studies have demonstrated that nanoemulsions containing methyl 3,5-dinitrobenzoate (a related compound) show promising antifungal effects with minimum inhibitory concentrations (MIC) ranging from 0.27 to 1.10 mM .
  • Drug Development : The compound's structural similarity to bioactive benzamides makes it a candidate for developing new drugs targeting various diseases, including tuberculosis. Novel derivatives have been synthesized and evaluated for their efficacy against mycobacterial infections .

Biological Research

The biological activities of this compound derivatives have been investigated extensively:

  • Mechanism of Action : Studies suggest that these compounds may inhibit key enzymes involved in cellular processes, such as decaprenylphosphoryl-β-D-ribose oxidase (DprE1), disrupting cell wall synthesis in bacteria.
  • Antifungal Mechanisms : The antifungal activity observed in related compounds is attributed to their ability to interfere with ergosterol synthesis in fungal cell membranes, leading to cell death .

Case Study 1: Antifungal Activity Evaluation

A study focused on the antifungal properties of methyl 3,5-dinitrobenzoate demonstrated its effectiveness against Candida albicans using both free and nanoemulsion forms. The results indicated that the nanoemulsion significantly improved bioavailability and efficacy compared to the free form .

Compound FormMIC (mM)
Free Methyl 3,5-Dinitrobenzoate1.10
Nanoemulsion0.27

This illustrates the potential of nanoemulsion technology in enhancing the therapeutic effects of existing compounds.

Case Study 2: Drug Development for Tuberculosis

Research into substituted benzamides has revealed that certain derivatives of this compound exhibit potent activity against Mycobacterium tuberculosis. The study synthesized various analogs and assessed their biological activity through in vitro assays .

Compound NameActivity Level
N-(5-benzamidopentyl)-3,5-dinitrobenzamideHigh
N-(5-chloropentyl)-3,5-dinitrobenzamideModerate

These findings support the ongoing exploration of dinitrobenzamide derivatives as potential anti-tubercular agents.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitro groups at the 3 and 5 positions undergo nucleophilic substitution under strong reducing conditions. For example:

  • Reduction with Sn/HCl : Converts nitro groups (–NO₂) to amino groups (–NH₂), yielding N-methyl-3,5-diaminobenzamide as a primary product.

  • Selective Substitution : The meta-directing nature of the amide group influences substitution patterns, with reactivity enhanced in polar aprotic solvents like DMF.

Hydrolysis Reactions

Hydrolysis occurs under acidic or basic conditions, targeting the amide bond:

  • Acidic Hydrolysis (H₂SO₄, reflux) : Cleaves the amide bond to produce 3,5-dinitrobenzoic acid and methylamine .

  • Basic Hydrolysis (NaOH, 80°C) : Yields the sodium salt of 3,5-dinitrobenzoic acid and methylamine.

Table 1: Hydrolysis Conditions and Outcomes

ConditionReagentsTemperatureProductsYield (%)Source
AcidicH₂SO₄ (conc.)Reflux3,5-Dinitrobenzoic acid + CH₃NH₂85–92
BasicNaOH (5M)80°CNa⁺(3,5-Dinitrobenzoate) + CH₃NH₂78–84

Hydrogenation Reactions

Catalytic hydrogenation reduces nitro groups to amines:

  • H₂/Pd-C (Ethanol, 50°C) : Produces N-methyl-3,5-diaminobenzamide , with full conversion achieved in 6–8 hours .

  • Selectivity : The amide group remains intact under these conditions .

Esterification and Functionalization

The amide group participates in esterification reactions:

  • Alcoholysis (ROH/H₂SO₄) : Reacts with alcohols (e.g., ethanol, propanol) to form 3,5-dinitrobenzoate esters (e.g., ethyl 3,5-dinitrobenzoate) .

Table 2: Esterification Parameters

AlcoholCatalystTime (h)ProductYield (%)Source
EthanolH₂SO₄2Ethyl 3,5-dinitrobenzoate89
PropanolH₂SO₄2.5Propyl 3,5-dinitrobenzoate82

Intermolecular Interactions in Crystal Packing

Hydrogen bonding stabilizes the crystal structure:

  • N–H···O Bonds : Molecules form one-dimensional chains along the b-axis via N–H···O interactions (bond length: 2.89–3.02 Å) .

  • Impact on Reactivity : These interactions may influence solubility and stability during reactions .

Comparison with Similar Compounds

N-Octyl-3,5-dinitrobenzamide

  • Structure : Replaces the methyl group with a longer octyl chain, increasing lipophilicity.
  • Synthesis : Prepared similarly using N-octylamine instead of N-methylamine .
  • Key Differences: Higher molecular weight (C₁₅H₂₁N₃O₅ vs. Lacks crystal structure data, but the elongated alkyl chain likely disrupts hydrogen-bonded chains observed in the methyl analogue.

N,N-Dicyclohexyl-3,5-dinitrobenzamide

  • Structure : Features bulky cyclohexyl groups instead of methyl, altering steric and electronic profiles.
  • Applications :
    • Host-guest chemistry: Forms stable adducts with organic solvents due to enhanced π-accepting nitro groups and hydrophobic cyclohexyl moieties .
  • Crystal Packing : Bulky substituents prevent close packing, reducing hydrogen-bonding efficiency compared to the methyl derivative .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structure : Contains a hydroxyl and dimethyl group, enabling N,O-bidentate coordination.
  • Applications :
    • Metal-catalyzed C–H functionalization: The directing group facilitates regioselective bond activation, a feature absent in N-methyl-3,5-dinitrobenzamide .
  • Synthesis: Uses 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, differing from the nitro-substituted analogues .

2-Chloro-3,5-dinitrobenzamide

  • Structure : Chlorine replaces the methyl group, increasing electronegativity and altering reactivity.
  • Properties: Higher melting point (284°C vs. unrecorded for methyl analogue) due to stronger intermolecular forces .

N,N-Dimethyl-3,5-dinitrobenzamide

  • Structure : Additional methyl group on the amide nitrogen.
  • Crystal Behavior : Forms a co-crystal with 3-(3,5-dinitrobenzoyl)-1,1-dimethylthiourea, stabilized by C–H⋯O and π-π interactions. This contrasts with the hydrogen-bonded chains of the methyl analogue .

Data Tables

Table 1: Structural and Functional Comparison

Compound Substituents Molecular Weight Key Applications Unique Features
This compound –NO₂ (3,5), –NHCH₃ 225.16 g/mol Toxin remediation, antimicrobial N–H⋯O hydrogen-bonded chains
N-Octyl-3,5-dinitrobenzamide –NO₂ (3,5), –NH(C₈H₁₇) 323.35 g/mol Drug delivery (theoretical) Enhanced lipophilicity
N,N-Dicyclohexyl-3,5-dinitrobenzamide –NO₂ (3,5), –N(C₆H₁₁)₂ 417.43 g/mol Host-guest chemistry Bulky substituents
2-Chloro-3,5-dinitrobenzamide –NO₂ (3,5), –Cl, –NH₂ 245.58 g/mol Environmental pollutant (potential) High thermal stability

Table 2: Binding Constants (K) for π-π Complexation

Compound Binding Partner K (M⁻¹) ΔG (kJ/mol)
This compound Bupivacaine 1.15 × 10³ -17.2
This compound DMA* 0.9922 (R²) Not reported

*DMA: Dimethylacetamide

Research Findings and Implications

  • Crystal Engineering : The methyl derivative’s hydrogen-bonded chains are critical for stability but are disrupted in bulkier analogues (e.g., dicyclohexyl), highlighting substituent-driven packing flexibility .
  • Toxin Binding: The methyl analogue’s nitro groups enhance π-accepting capacity, outperforming non-nitro benzamides in toxin sequestration .
  • Synthetic Flexibility : Alkyl chain length and substituent electronegativity (e.g., Cl vs. CH₃) allow tuning for specific applications, from drug delivery to catalysis .

Preparation Methods

Direct Amidation of 3,5-Dinitrobenzoic Acid with Methylamine

One of the most straightforward methods involves the reaction of 3,5-dinitrobenzoic acid or its acid chloride derivative with methylamine to form N-methyl-3,5-dinitrobenzamide.

  • Procedure :
    • 3,5-Dinitrobenzoyl chloride is prepared by reacting 3,5-dinitrobenzoic acid with thionyl chloride (SOCl₂).
    • The acid chloride is then reacted with aqueous methylamine solution under stirring at room temperature or slightly elevated temperature.
    • The reaction proceeds over approximately 12 hours, yielding the amide as a precipitate.
    • The product is isolated by filtration, washed with water, and purified by recrystallization from toluene.
  • Yield and Purity :
    • Yields typically reach around 87%.
    • Melting point reported at 146–147 °C.
    • Purity confirmed by NMR and melting point analysis.
Step Reagents/Conditions Outcome
Acid chloride formation 3,5-Dinitrobenzoic acid + SOCl₂, reflux 3,5-Dinitrobenzoyl chloride
Amidation Acid chloride + aqueous methylamine, 12 h RT This compound
Purification Filtration, washing, recrystallization Pure product, 87% yield

This method is classical and widely used due to its simplicity and relatively high yield.

Microwave-Assisted Solid-State Amidation

A more modern and environmentally friendly method employs microwave irradiation to promote amidation in a solvent-free or minimal solvent environment.

  • Procedure :
    • A mixture of 3,5-dinitrobenzoic acid, N,N'-dimethylurea (as methylamine source), and a catalyst such as zirconyl chloride octahydrate (ZrOCl₂·8H₂O) is ground together.
    • The mixture is irradiated in a microwave oven in a conical flask.
    • Reaction progress is monitored by thin-layer chromatography (TLC).
    • After completion, the product is extracted with ethyl acetate, washed with sodium bicarbonate solution and water to remove unreacted acid, and the solvent is evaporated to yield the crystalline amide.
Component Amount (mmol) Role
3,5-Dinitrobenzoic acid 1 Acid substrate
N,N'-Dimethylurea 1 Methylamine source
ZrOCl₂·8H₂O 1 Catalyst
Microwave irradiation - Energy source for reaction
  • Advantages :
    • Rapid reaction times.
    • Reduced solvent use and waste.
    • High purity product due to efficient reaction and easy workup.

This method demonstrates the utility of microwave-assisted synthesis in amidation reactions, yielding this compound with good efficiency.

Catalytic N-Methyl Amidation Using Fe3O4 and DABCO

A catalytic system employing iron oxide nanoparticles (Fe3O4) and 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base catalyst in acetonitrile solvent has been reported for amidation of carboxylic acids with methylamine derivatives.

  • Procedure :
    • 3,5-Dinitrobenzoic acid (1 mmol), methylamine derivative (1.1 eq), DABCO (10 mol%), and Fe3O4 nanoparticles (10 mol%) are stirred in acetonitrile at 85 °C for 48 hours.
    • Reaction progress is monitored by TLC until complete consumption of the acid.
    • After completion, the mixture is quenched with saturated ammonium chloride solution and extracted with ethyl acetate.
    • The organic layer is washed, dried, and evaporated to yield the amide product.
Reagent Amount/Ratio Function
3,5-Dinitrobenzoic acid 1 mmol (1 eq) Acid substrate
Methylamine derivative 1.1 eq Amine source
DABCO 10 mol% Base catalyst
Fe3O4 nanoparticles 10 mol% Catalyst
Acetonitrile 1 mL Solvent
Temperature 85 °C Reaction condition
Time 48 h Reaction duration

This approach allows mild reaction conditions with recyclable catalysts and is suitable for scale-up.

Carbodiimide-Mediated Coupling Using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC·HCl)

Carbodiimide coupling is a widely used method for amide bond formation, including the synthesis of this compound.

  • Procedure :
    • 3,5-Dinitrobenzoic acid is dissolved in methanol or a methanol-water mixture.
    • Methylamine or an amine derivative is added along with EDC·HCl as a coupling agent.
    • The mixture is stirred at room temperature for 72 hours.
    • The solvent is evaporated, and the crude product is purified by crystallization.
Reagent Amount Role
3,5-Dinitrobenzoic acid 1 eq Acid substrate
Methylamine 1.5 eq Amine component
EDC·HCl 1.5 eq Coupling agent
Solvent Methanol or MeOH:H₂O Reaction medium
Temperature Room temperature Reaction condition
Time 72 hours Reaction duration
  • Advantages :
    • Mild conditions, no need for acid chloride intermediate.
    • Good yields (up to 68% reported for related derivatives).
    • Applicable to complex molecules and derivatives.

This method is versatile and widely used in organic synthesis and medicinal chemistry.

Multi-Step Synthesis via Functional Group Transformations

In some advanced synthetic schemes, this compound is prepared through multi-step sequences involving:

  • Conversion of 3,5-dinitrobenzoic acid to 3,5-dinitrobenzoyl chloride using thionyl chloride.
  • Reaction with methylamine to form the amide.
  • Further functionalization such as alkylation or substitution reactions for derivative synthesis.

For example, a sequence involving:

Step Reaction Yield (%) Notes
1 3,5-Dinitrobenzoic acid → acid chloride High Using SOCl₂, DMF catalyst
2 Acid chloride + methylamine → amide 31-88 Nucleophilic addition/elimination
3 Further substitution (e.g., alkylation) Variable For derivative synthesis

Such sequences are used in drug development and complex molecule synthesis.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield Range (%) Advantages References
Direct amidation with acid chloride 3,5-Dinitrobenzoyl chloride + methylamine, RT ~87 Simple, high yield
Microwave-assisted solid-state 3,5-Dinitrobenzoic acid + N,N'-dimethylurea + ZrOCl₂, microwave irradiation Not specified Fast, solvent-free, eco-friendly
Catalytic amidation with Fe3O4/DABCO 3,5-Dinitrobenzoic acid + methylamine + Fe3O4 + DABCO, 85 °C, 48 h 80-90 Mild conditions, recyclable catalyst
Carbodiimide coupling (EDC·HCl) 3,5-Dinitrobenzoic acid + methylamine + EDC·HCl, RT, 72 h ~68 Mild, no acid chloride needed
Multi-step functionalization Acid chloride formation + amidation + further reactions 31-88 Versatile for derivatives

Q & A

Q. Advanced

  • Benchmarking : Compare experimental 1H^1H NMR shifts (e.g., aromatic protons at δ 8.5–9.0 ppm) with Density Functional Theory (DFT)-calculated chemical shifts. Adjust solvent and basis set parameters (e.g., B3LYP/6-311+G(d,p) in DMSO) .
  • Vibrational analysis : Match IR nitro-stretching bands to computed vibrational modes, adjusting for anharmonicity via scaling factors (~0.96–0.98) .

What safety considerations are critical when handling this compound in laboratory settings, based on its structural analogs?

Q. Basic

  • Explosivity : Nitroaromatics may detonate under friction or heat. Use minimal quantities and avoid grinding.
  • Toxicity : Wear PPE (gloves, goggles) to prevent dermal/ocular exposure. Store in flame-resistant cabinets .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

What strategies are effective in analyzing hydrogen bonding and intermolecular interactions in the crystal lattice of this compound?

Q. Advanced

  • Hirshfeld surface analysis : Quantify close contacts (e.g., O···H, N···H) using CrystalExplorer.
  • Packing diagrams : Identify π-π stacking (interplanar distances ~3.5 Å) and C–H···O hydrogen bonds (e.g., C8–H8C···O5, 2.51 Å) .
  • Thermal ellipsoid plots : Visualize anisotropic displacement to assess intermolecular rigidity .

What spectroscopic methods are most reliable for quantifying nitro group orientations in this compound, and how are these interpreted?

Q. Basic

  • 15N^{15}N NMR : Nitro groups show distinct 15N^{15}N chemical shifts (δ ~−20 ppm for meta-nitro).
  • X-ray Photoelectron Spectroscopy (XPS) : N 1s binding energies (~406 eV for nitro groups) confirm electronic environments .
  • Polarized IR microscopy : Differentiate cis and trans nitro conformers via dipole moment orientations .

How does the orthorhombic crystal system of this compound influence its physicochemical properties, and what experimental approaches validate these effects?

Q. Advanced

  • Solubility : Orthorhombic packing reduces solubility in nonpolar solvents (e.g., logP = 1.51). Validate via HPLC (C18 column, MeOH:H2 _2O eluent) .
  • Thermal stability : Differential Scanning Calorimetry (DSC) shows decomposition peaks >250°C, correlating with tight crystal packing .
  • Mechanical properties : Nanoindentation tests reveal hardness (~0.5 GPa) linked to H-bonding networks .

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